molecular formula C19H17N7O3 B11221064 4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11221064
M. Wt: 391.4 g/mol
InChI Key: BTDZTLVIVOPIBT-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of triazolo[4,3-b]pyridazine and hydroxy-methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, sodium ethoxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the triazolo[4,3-b]pyridazine moiety enhances its binding affinity and specificity for CDKs .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial properties.

    Pyrazolo[1,5-a]pyrimidine: Exhibits potent enzyme inhibitory activities

Uniqueness

4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of the pyrazolo[3,4-b]pyridine core with the triazolo[4,3-b]pyridazine and hydroxy-methoxyphenyl groups. This unique structure enhances its chemical properties and biological activities, making it a valuable compound for scientific research .

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H17N7O3/c1-10-18-12(11-3-4-14(29-2)13(27)7-11)8-17(28)21-19(18)26(23-10)16-6-5-15-22-20-9-25(15)24-16/h3-7,9,12,27H,8H2,1-2H3,(H,21,28)

InChI Key

BTDZTLVIVOPIBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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